Lesinurad Impurity 2

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Lesinurad Impurity 2 is the amino-desbromo analog of the gout drug lesinurad, featuring a unique HPLC retention time of 13.0 min (slope 66,727) and molecular weight of 340.41 g/mol. Its distinct chromatographic and mass spectral behavior ensures specificity in impurity profiling and method validation for ANDA filings. Supplied with a Certificate of Analysis, this reference standard offers validated LOD (0.05 µg/mL), LOQ (0.15 µg/mL), and recovery (97.7-104.7%), meeting ICH Q2(R1) and Q3A guidelines. Substituting with other lesinurad impurities compromises method accuracy and regulatory defensibility.

Molecular Formula C17H16N4O2S
Molecular Weight 340.41
CAS No. 1158970-37-6
Cat. No. B601861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesinurad Impurity 2
CAS1158970-37-6
Synonyms2-((5-amino-4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular FormulaC17H16N4O2S
Molecular Weight340.41
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)N
InChIInChI=1S/C17H16N4O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H2,18,19)(H,22,23)
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lesinurad Impurity 2 (CAS 1158970-37-6): Procurement-Grade Amino-Desbromo Reference Standard for Pharmaceutical Analysis


Lesinurad Impurity 2 (CAS 1158970-37-6), chemically defined as 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid with a molecular formula of C₁₇H₁₆N₄O₂S and a molecular weight of 340.41 g/mol, is a process-related impurity arising during the synthesis of the gout medication lesinurad . This compound represents the amino-desbromo analog of the parent drug, wherein the bromine atom on the triazole ring is substituted with an amino group . As a fully characterized reference standard supplied with a Certificate of Analysis and compliant with regulatory guidelines (ICH Q3A/B), it serves as an essential analytical tool for impurity profiling, method validation, and quality control in pharmaceutical development and manufacturing .

Why Lesinurad Impurity 2 (CAS 1158970-37-6) Cannot Be Substituted with Other In-Class Impurities in Regulated Analytical Workflows


In the context of pharmaceutical quality control, generic substitution of Lesinurad Impurity 2 with other lesinurad-related impurities (e.g., Impurity 1, Impurity 7, or desbromo impurity) is not permissible due to distinct chromatographic behavior and structural specificity mandated by regulatory guidelines. As demonstrated in validated HPLC methods, Lesinurad Impurity 2 exhibits a unique retention time (RT = 13.0 min) that differs significantly from other process-related impurities, ensuring accurate peak identification and quantification [1]. Furthermore, this amino-desbromo analog possesses a distinct molecular mass (340.41 g/mol) and a unique mass spectral signature compared to the parent drug (404.28 g/mol) and other impurities like the desbromo acid (325.39 g/mol) . Substituting this compound with a different impurity would compromise the specificity, accuracy, and regulatory defensibility of analytical methods, potentially leading to failed audits, erroneous impurity quantification, and delays in Abbreviated New Drug Application (ANDA) submissions [1].

Quantitative Differentiation of Lesinurad Impurity 2 (CAS 1158970-37-6): Head-to-Head Chromatographic and Structural Comparisons


HPLC Retention Time Differentiation: Lesinurad Impurity 2 vs. Co-Eluting Process Impurities

In a validated HPLC method for lesinurad impurity profiling, Lesinurad Impurity 2 demonstrates a distinct retention time (RT) of 13.0 minutes, which separates it from other critical impurities such as Impurity-1 (RT = 7.75 min), Impurity-3 (RT = 18.4 min), and the desbromo impurity (RT = 17.3 min for DP-1) [1]. This chromatographic resolution is critical for accurate quantification, as it prevents co-elution and ensures specificity in accordance with ICH Q2(R1) guidelines [1].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Structural Mass Differentiation: Amino-Desbromo Analog vs. Parent Drug and Desbromo Impurity

Lesinurad Impurity 2 (CAS 1158970-37-6) has a molecular weight of 340.41 g/mol, which is significantly lower than the parent drug lesinurad (404.28 g/mol) due to the substitution of a bromine atom (atomic mass ~80) with an amino group (atomic mass ~16) . This mass difference of approximately 64 Da provides a clear mass spectrometric signature that distinguishes it from the parent compound and from the desbromo impurity (CAS 1533519-93-5), which has a molecular weight of 325.39 g/mol .

Mass Spectrometry Structural Characterization Impurity Identification

Chromatographic Recovery and Precision: Lesinurad Impurity 2 vs. Other Process Impurities

In a comprehensive HPLC method validation study, Lesinurad Impurity 2 demonstrated an average recovery range of 97.7% to 104.7% across three concentration levels, with a repeatability of 3.1% RSD (n=6) [1]. In comparison, Impurity-1 exhibited recoveries ranging from 104.4% to 106.9% with an RSD of 2.1%, while Impurity-3 showed lower and more variable recovery at the higher concentration level (90.7%) with an RSD of 2.5% [1]. These data confirm that Lesinurad Impurity 2 provides reliable and consistent quantification within the acceptable recovery range (typically 80-120%) for pharmaceutical impurity methods [1].

Analytical Method Validation Recovery Studies Precision

Sensitivity and Linearity: Comparable LOD/LOQ with Distinct Slope Characteristics

Lesinurad Impurity 2 exhibits a limit of detection (LOD) of 0.05 μg/mL and a limit of quantitation (LOQ) of 0.15 μg/mL, which are equivalent to those of Impurity-1, Impurity-3, and the desbromo impurity (DP-1) under the same chromatographic conditions [1]. However, the calibration slope for Impurity-2 (66,727) is significantly higher than that of Impurity-1 (56,648) and DP-1 (48,559), indicating a greater detector response per unit concentration [1]. This higher sensitivity, combined with a correlation coefficient of 0.9998, ensures robust and precise quantification at trace impurity levels as mandated by ICH Q3A/B guidelines [1].

Limit of Detection Limit of Quantitation Calibration

Procurement-Driven Application Scenarios for Lesinurad Impurity 2 (CAS 1158970-37-6) in Regulated Pharmaceutical Environments


HPLC Method Development and System Suitability Testing for ANDA Submissions

Procure Lesinurad Impurity 2 as a reference standard to establish system suitability parameters, including resolution, peak symmetry, and retention time reproducibility, in HPLC methods intended for Abbreviated New Drug Application (ANDA) filings. The compound's distinct retention time (13.0 min) and high calibration sensitivity (slope 66,727) make it an ideal marker for verifying column performance and mobile phase consistency [1]. Using this characterized standard ensures that analytical methods meet the specificity and accuracy requirements outlined in ICH Q2(R1) and are defensible during regulatory inspections.

Impurity Profiling and Batch Release Testing in Quality Control Laboratories

Utilize Lesinurad Impurity 2 as a quantitative reference material for the determination of the amino-desbromo impurity in lesinurad active pharmaceutical ingredient (API) and finished drug product batches. With a validated LOD of 0.05 μg/mL and LOQ of 0.15 μg/mL, the compound enables accurate quantification at levels well below the ICH Q3A reporting threshold (0.05%) [1]. Its robust recovery performance (97.7-104.7%) ensures reliable batch-to-batch consistency, supporting confident release decisions and compliance with pharmacopeial monograph requirements.

Structural Confirmation and Mass Spectrometric Identification in R&D and Forensic Analysis

Employ Lesinurad Impurity 2 as a certified reference standard for LC-MS or GC-MS confirmation of the amino-desbromo impurity in stability studies, forced degradation experiments, or unknown impurity investigations. The compound's unique molecular weight (340.41 g/mol) provides a clear mass defect relative to the parent drug (404.28 g/mol) and the desbromo impurity (325.39 g/mol), facilitating unambiguous identification in complex matrices . This application is critical for elucidating degradation pathways and ensuring the safety profile of lesinurad formulations throughout their shelf life.

Reference Standard for Method Transfer and Cross-Site Validation

Source Lesinurad Impurity 2 as a fully characterized and traceable reference standard to support analytical method transfer between R&D, manufacturing, and contract testing laboratories. The compound's well-defined chromatographic behavior (RT = 13.0 min) and validated recovery profile enable seamless method harmonization and ensure equivalent performance across different instruments and sites [1]. This reduces the risk of method variability and accelerates the technology transfer process, a key consideration for global pharmaceutical supply chains.

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